molecular formula C11H14 B13941052 1H-Indene, 2,3-dihydrodimethyl- CAS No. 53563-67-0

1H-Indene, 2,3-dihydrodimethyl-

Cat. No.: B13941052
CAS No.: 53563-67-0
M. Wt: 146.23 g/mol
InChI Key: GBDOKROGRPXCLR-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C11H14. It is a derivative of indene, characterized by the presence of two methyl groups at the 2 and 4 positions of the indene ring. This compound is a colorless liquid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-2,3-dihydro-1H-indene typically involves the hydrogenation of indene derivatives. One common method involves the hydrogenation of 4,7-dimethylindene using a suitable catalyst under controlled conditions . Another approach is the reaction of o-xylene with ethylene, followed by hydrogenation and dehydrogenation steps to yield the desired product .

Industrial Production Methods

Industrial production of 2,4-dimethyl-2,3-dihydro-1H-indene often employs catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing catalysts such as palladium or platinum on carbon supports. The reaction conditions, including temperature and pressure, are carefully controlled to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.

    Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted indenes, ketones, alcohols, and fully hydrogenated derivatives.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-2,3-dihydro-1H-indene and its derivatives involves interactions with various molecular targets and pathways. These interactions can include binding to specific receptors, inhibition of enzymes, and modulation of signaling pathways. The exact mechanism depends on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-2,3-dihydro-1H-indene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other indene derivatives may not be suitable.

Properties

CAS No.

53563-67-0

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

2,4-dimethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H14/c1-8-6-10-5-3-4-9(2)11(10)7-8/h3-5,8H,6-7H2,1-2H3

InChI Key

GBDOKROGRPXCLR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC(=C2C1)C

Origin of Product

United States

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